molecular formula C10H15N B1177685 hemoglobin Kurdistan CAS No. 155328-28-2

hemoglobin Kurdistan

Katalognummer: B1177685
CAS-Nummer: 155328-28-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hemoglobin Kurdistan, also known as this compound, is a useful research compound. Its molecular formula is C10H15N. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

155328-28-2

Molekularformel

C10H15N

Molekulargewicht

0

Synonyme

hemoglobin Kurdistan

Herkunft des Produkts

United States

Genetic Basis and Molecular Pathology of Hemoglobin Kurdistan

Gene Locus and Specificity of the Hemoglobin Kurdistan Mutation

The genetic information for the alpha-globin chains is located within a cluster of genes on chromosome 16. edu.krdcincinnatichildrens.org This cluster includes two functional alpha-globin genes, HBA1 and HBA2, which are highly similar in sequence. cincinnatichildrens.org The HBA2 gene is the primary contributor to alpha-globin production. cags.org.ae

The HBA2 gene, which carries the mutation leading to this compound, is located on the short arm of chromosome 16, specifically within the 16p13.3 band. edu.krdgenecards.org This region is crucial for alpha-globin synthesis, housing multiple genes and pseudogenes involved in this process. genecards.org

The molecular defect underlying this compound is a point mutation within the HBA2 gene. vulcanchem.com This mutation involves a specific nucleotide substitution at the first position of the codon corresponding to amino acid position 47 in the alpha-globin chain. tandfonline.com The alteration is a transversion from Guanine (G) to Thymine (T). tandfonline.com

The G to T transversion at the first position of codon 47 changes the DNA sequence from GAT to TAT. tandfonline.com This codon alteration dictates the incorporation of a different amino acid during protein synthesis. Instead of the normal aspartic acid (Asp), a tyrosine residue (Tyr) is incorporated at position 47 of the alpha-globin chain. nih.govtandfonline.com This specific amino acid substitution is formally described as α47(CE5)Asp→Tyr, where CE5 indicates the location of the substitution within the CE helix of the alpha-globin protein structure. nih.govtandfonline.com The functional consequence is the replacement of an acidic amino acid with an aromatic one at this position. vulcanchem.com

FeatureDetail
Globin Chain AffectedAlpha (α)
GeneHBA2
Chromosome16
Codon Position47
Nucleotide SubstitutionG > T at the 1st position of codon 47 tandfonline.com
Original Amino AcidAspartic Acid (Asp) nih.govtandfonline.com
Substituted Amino AcidTyrosine (Tyr) nih.govtandfonline.com
Nomenclatureα47(CE5)Asp→Tyr nih.govtandfonline.com

Precise Nucleotide Substitution and Codon Change (e.g., α47)

Transcriptional and Translational Implications of the this compound Mutation

The primary molecular consequence of the this compound mutation is the production of an alpha-globin chain with a substituted amino acid. nih.govtandfonline.com While detailed studies specifically on the transcriptional and translational dynamics of the this compound variant are limited in the provided literature, the mutation's location within the coding sequence allows for some general considerations based on the molecular biology of globin gene expression.

Ribosomal profiling offers a method to analyze the efficiency and accuracy of protein synthesis by examining ribosome occupancy on mRNA. While this technique could theoretically be applied to study the translation of the mutated HBA2 mRNA in individuals with this compound, there is no specific data from ribosomal profiling studies on this particular variant in the provided information. The fidelity of protein synthesis in the context of this variant is inherently linked to the correct translation of the altered codon (TAT) into tyrosine, which is the defining molecular characteristic of this compound. nih.govtandfonline.comtandfonline.com

Messenger RNA Stability and Expression Patterns Related to the Mutation

Inheritance Patterns of this compound Alleles

Hemoglobinopathies, including structural hemoglobin variants like Hb Kurdistan and quantitative disorders like thalassemias, are predominantly inherited in an autosomal recessive manner. nih.govnih.govtandfonline.com This means that an individual must inherit a mutated allele from each parent to manifest a severe form of the disorder. Carriers, who inherit only one mutated allele, are typically asymptomatic or have milder phenotypes. nih.govmednexus.org

Autosomal Transmission Characteristics

The inheritance of the Hb Kurdistan allele follows autosomal transmission patterns. As an autosomal recessive condition in its typical presentation as a carrier, an individual heterozygous for the Hb Kurdistan allele is generally expected to be clinically silent. nih.gov The allele resides on an autosome (chromosome 16, where the alpha-globin genes are located), not a sex chromosome, meaning it is transmitted equally to offspring of both sexes. Parents who are carriers of the Hb Kurdistan allele each have one copy of the mutated gene and one copy of the normal gene. Each child of two carrier parents has a 25% chance of inheriting two copies of the mutated gene (potentially leading to a more significant phenotype if combined with another hemoglobin abnormality), a 50% chance of inheriting one copy of the mutated gene and being a carrier, and a 25% chance of inheriting two copies of the normal gene. droracle.ai

Compound Heterozygosity with Other Hemoglobin Variants (e.g., β°-Thalassemia)

The clinical significance of inheriting a hemoglobin variant like Hb Kurdistan can be influenced by the co-inheritance of other globin gene mutations. Compound heterozygosity occurs when an individual inherits two different mutated alleles for the same gene or closely related genes (such as different globin genes) from each parent. tandfonline.commednexus.org

This compound has been observed in a compound heterozygous state with a beta-zero (β°) thalassemia mutation. nih.gov In the reported Kurdish family, the Hb Kurdistan variant was associated with a β°-thalassemia mutation characterized by a nonsense codon 39 in the beta-globin gene. nih.gov Individuals who are compound heterozygotes for both Hb Kurdistan and β°-thalassemia inherit the Hb Kurdistan allele from one parent and the β°-thalassemia allele from the other. nih.gov While Hb Kurdistan itself was described as clinically silent, the combination with a β°-thalassemia mutation can lead to a more complex hematological picture. nih.gov The percentage of Hb Kurdistan found in the individual who was double heterozygote for β°-thalassemia and alpha-Kurdistan presumably indicated a lower affinity of the abnormal alpha chain for the beta polypeptides. nih.gov

Epidemiology, Population Genetics, and Evolutionary Context of Hemoglobin Kurdistan

Global and Regional Prevalence of Hemoglobin Kurdistan Alleles

The prevalence of this compound alleles is primarily concentrated within Kurdish populations. It is considered an alpha-chain variant that has been encountered occasionally in individuals from this ethnic group. nih.gov

Geographic Distribution and Endemic Regions

This compound was initially characterized in a Kurdish family. nih.gov Studies on the spectrum of alpha-thalassemia mutations and other abnormal hemoglobins in regions with significant Kurdish populations, such as Kurdistan Province in West Iran and the Iraqi Kurdistan region, have reported the presence of Hb Kurdistan, albeit often less frequently than other alpha-globin mutations or beta-globin disorders. nih.govtandfonline.com The geographic distribution appears to be centered around these areas where Kurdish communities reside.

Carrier Frequency Studies in Kurdish and Related Populations

While comprehensive large-scale carrier frequency studies specifically for this compound are limited, research on hemoglobinopathies in Kurdish and neighboring populations provides context. Studies in Iraqi Kurdistan have shown varying carrier rates for beta-thalassemia (3.7–6.9%) and alpha-thalassemia (0.03-1.22%). nih.gov In Kurdistan Province, West Iran, common alpha-thalassemia mutations include the –α3.7 deletion (70.32%), polyadenylation signal site (7.74%), –α4.2 deletion (6.45%), and codon 59 (Hb Adana) (4.52%). tandfonline.com this compound is mentioned as one of the alpha structural variants encountered occasionally in Iraqi Kurds. nih.gov

Population Genetic Analysis of this compound

Population genetic studies, including haplotype analysis and linkage disequilibrium studies, are crucial for understanding the chromosomal background and spread of genetic variants like this compound. Microsatellite markers and gene flow investigations further contribute to elucidating the demographic history and evolutionary trajectory of these alleles.

Haplotype Analysis and Linkage Disequilibrium Studies

Haplotype analysis involves studying the combination of alleles at different loci on a single chromosome. Linkage disequilibrium refers to the non-random association of alleles at different loci. While specific haplotype analysis directly linked to the this compound mutation (α47(CE5)Asp→Tyr) is not extensively detailed in the provided search results, studies on other hemoglobin variants prevalent in Kurdish populations offer insights into the genetic landscape. For instance, studies on beta-thalassemia mutations in the Kurdistan region of Iraq have investigated beta-globin gene cluster haplotypes, revealing associations between specific mutations and different haplotypes (e.g., IVS-II-1 with haplotype III, IVS-I-110 with haplotype I). nih.govresearchgate.net Similarly, research on sickle cell disease among Iraqi Kurds identified the Benin haplotype as the most common haplotype associated with the beta(S) gene. tandfonline.com These studies, while not directly on Hb Kurdistan, demonstrate the application of haplotype analysis in this population to trace the origins and spread of hemoglobin variants.

Evolutionary Origins and Dissemination of the this compound Mutation

The evolutionary origins of hemoglobin variants are often linked to spontaneous mutations that, if they offer a selective advantage (such as protection against malaria), can increase in frequency within a population, particularly in endemic areas. researchgate.net The dissemination of these mutations is influenced by factors like migration, gene flow, and population history.

This compound is described as a "new alpha chain mutant found in a Kurdish family," suggesting a relatively recent mutational event within this population group. nih.gov The concentration of this variant within Kurdish populations points towards an origin within this ethnic group or a history of limited gene flow carrying this specific mutation to other populations. Studies on the evolution of other hemoglobin disorders in the region, such as beta-thalassemia in Kurdish Jews, have indicated that while some mutations are unique to the group, others are shared with broader Mediterranean populations, suggesting both independent origins and genetic admixture. pnas.orgpnas.org The specific evolutionary pressures, such as historical exposure to malaria, that might have influenced the frequency of the this compound allele are not explicitly detailed in the provided search results. However, malaria has been a significant selective pressure in regions where hemoglobinopathies are prevalent, including parts of the Middle East. nih.govresearchgate.net

Comparative Analysis of Hemoglobin Kurdistan with Other Hemoglobin Variants

Structural and Functional Similarities and Differences with Other Alpha-Chain Variants (e.g., Hb Adana)

Hemoglobin Kurdistan is an alpha-chain variant resulting from a substitution of aspartic acid (Asp) by tyrosine (Tyr) at position 47 (α47(CE5)Asp→Tyr) in the alpha 2 globin gene hmdb.cawikipedia.org. This mutation is located in the CE5 helix of the alpha chain. In contrast, Hemoglobin Adana is another alpha-chain variant caused by a point mutation at codon 59 (G>A) in either the HBA1 or HBA2 gene, leading to a glycine (Gly) to aspartic acid (Asp) substitution (α59Gly→Asp) haematologica.orgebi.ac.uk.

Structurally, both variants involve single amino acid changes in the alpha globin chain, but at different positions. The α47 position in this compound is located in the CE helix, while the α59 position in Hemoglobin Adana is near the α1β1 interface and within the alpha-helical structure. The substitution of a negatively charged aspartic acid by a neutral tyrosine in this compound is distinct from the substitution of a neutral glycine by a negatively charged aspartic acid in Hemoglobin Adana.

Functionally, this compound is reported to be clinically silent hmdb.cawikipedia.org. However, the presence of this compound in individuals also carrying a β°-thalassemia mutation presumably indicates a lower affinity of the abnormal alpha chain for beta polypeptides hmdb.cawikipedia.org. This suggests a potential impact on the stability of the αβ dimer or the α2β2 tetramer, although the clinical effect is mild in heterozygotes. Hemoglobin Adana, on the other hand, is characterized as an unstable alpha-globin variant haematologica.orgebi.ac.uk. The Gly→Asp substitution in Hb Adana affects the stability of the tertiary structure of the alpha subunit. This instability can lead to a range of phenotypes, from a silent carrier state to severe α+-thalassemia or Hemoglobin H disease when combined with other alpha-globin gene deletions haematologica.orgebi.ac.uk. The unstable hemoglobin variants, such as Hemoglobin Adana, can precipitate within red blood cells.

FeatureThis compoundHemoglobin Adana
Affected ChainAlpha (α) hmdb.cawikipedia.orgAlpha (α) haematologica.orgebi.ac.uk
Mutation TypePoint mutation hmdb.cawikipedia.orgPoint mutation haematologica.orgebi.ac.uk
Amino Acid Changeα47 Asp→Tyr hmdb.cawikipedia.orgα59 Gly→Asp haematologica.orgebi.ac.uk
Gene AffectedHBA2 hmdb.cawikipedia.orgHBA1 or HBA2 haematologica.orgebi.ac.uk
Structural ImpactSubstitution at CE5 helixSubstitution at codon 59
Functional ImpactPresumed lower affinity for beta chains hmdb.cawikipedia.orgUnstable alpha-globin haematologica.orgebi.ac.uk
Clinical PhenotypeClinically silent (in heterozygotes) hmdb.cawikipedia.orgRanges from silent carrier to severe α+-thalassemia/Hb H disease haematologica.orgebi.ac.uk

Comparison with Beta-Chain Variants (e.g., Hemoglobin S, Hemoglobin C, Hemoglobin E, Hemoglobin D-Punjab)

Comparing this compound (an alpha-chain variant) with common beta-chain variants highlights fundamental differences in their molecular basis and resulting phenotypes.

Hemoglobin S (Hb S): Hb S is a beta-chain variant with a substitution of glutamic acid by valine at position 6 (β6Glu→Val). This single amino acid change creates a hydrophobic patch on the beta globin surface that is exposed in the deoxygenated state. This leads to the polymerization of deoxygenated Hb S molecules, causing red blood cells to deform into a sickle shape. Unlike the clinically silent nature of heterozygous this compound, homozygous Hb S results in sickle cell anemia, a severe condition characterized by chronic hemolytic anemia, vaso-occlusive crises, and organ damage.

Hemoglobin C (Hb C): Hb C is another beta-chain variant at the same position as Hb S, but with a substitution of glutamic acid by lysine at position 6 (β6Glu→Lys). The substitution of a negatively charged residue with a positively charged one makes Hb C less soluble than normal hemoglobin A, leading to the formation of intracellular hexagonal crystals, particularly in homozygous individuals. While heterozygous Hb C is generally asymptomatic, homozygous Hb C disease can cause mild hemolytic anemia. This contrasts with this compound, which is clinically silent even in combination with beta-thalassemia trait hmdb.cawikipedia.org.

Hemoglobin E (Hb E): Hb E is a beta-chain variant where glutamic acid is replaced by lysine at position 26 (β26Glu→Lys). This mutation not only alters the amino acid sequence but also activates a cryptic splice site, resulting in reduced synthesis of the beta-E chain and a phenotype resembling mild beta-thalassemia. Hb E is common in Southeast Asia. While heterozygous Hb E trait is usually mild, interactions with beta-thalassemia can lead to more severe conditions. This compound, being an alpha-chain variant, does not directly affect beta-chain synthesis or splicing in the same manner as Hb E.

Hemoglobin D-Punjab (Hb D-Punjab): Hb D-Punjab is a beta-chain variant with a substitution of glutamic acid by glutamine at position 121 (β121Glu→Gln). Like this compound, heterozygous Hb D-Punjab is typically asymptomatic. However, co-inheritance of Hb D-Punjab with Hb S can result in a sickling disorder with clinical manifestations similar to, though often milder than, sickle cell anemia. This is a significant difference from this compound, where co-inheritance with beta-thalassemia trait appears to have a mild impact hmdb.cawikipedia.org.

FeatureThis compoundHemoglobin SHemoglobin CHemoglobin EHemoglobin D-Punjab
Affected ChainAlpha (α) hmdb.cawikipedia.orgBeta (β)Beta (β)Beta (β)Beta (β)
Mutation Locationα47 hmdb.cawikipedia.orgβ6β6β26β121
Amino Acid ChangeAsp→Tyr hmdb.cawikipedia.orgGlu→ValGlu→LysGlu→LysGlu→Gln
Primary ConsequencePresumed altered alpha-beta affinity hmdb.cawikipedia.orgPolymerization (deoxygenated)Reduced solubility, crystal formationReduced synthesis, cryptic splice site activationUsually asymptomatic heterozygote
Clinical Severity (Heterozygous)Clinically silent hmdb.cawikipedia.orgAsymptomatic (Sickle Cell Trait)Asymptomatic (Hb C Trait)Mild (Hb E Trait)Asymptomatic
Clinical Severity (Homozygous/Compound Heterozygous)Not well-documented (likely mild if any)Severe (Sickle Cell Anemia)Mild hemolytic anemia (Hb C Disease)Mild anemia (Hb E Disease), variable with thalassemiaAsymptomatic (Homozygous), variable with Hb S

Differential Effects on Globin Chain Association and Assembly Compared to Other Variants

Hemoglobin assembly involves the association of alpha and beta globin chains to form stable αβ dimers, which then combine to form the α2β2 tetramer. Mutations in either chain can affect this process.

For this compound, the α47 Asp→Tyr substitution in the alpha chain is presumed to result in a lower affinity of the abnormal alpha chain for beta polypeptides hmdb.cawikipedia.org. This could potentially impact the efficiency of αβ dimer formation or the stability of the final tetramer. However, the clinically silent nature of the variant suggests that this effect is not severe enough to cause significant pathology related to misfolded or aggregated chains.

In contrast, beta-chain variants like Hemoglobin S and Hemoglobin C have more pronounced effects on globin chain interactions and assembly, particularly in the deoxygenated state for Hb S. The polymerization of deoxygenated Hb S is a direct consequence of altered interactions between beta subunits. Hemoglobin C's reduced solubility and crystal formation also reflect altered intermolecular interactions. Hemoglobin E's effect on globin chain balance is primarily due to reduced synthesis of the beta-E chain, leading to an excess of alpha chains. This imbalance can lead to the precipitation of unstable alpha chains, similar to the mechanism in alpha-thalassemia.

Hemoglobin Adana, an alpha-chain variant, leads to the production of unstable alpha-globin haematologica.orgebi.ac.uk. This instability can cause the abnormal alpha chains to precipitate, contributing to ineffective erythropoiesis and hemolysis. This is a different mechanism than the altered alpha-beta affinity suggested for this compound.

Evolutionary Divergence and Convergent Adaptations Among Hemoglobin Variants

Hemoglobin variants arise from mutations in the globin genes and their distribution and prevalence are shaped by evolutionary forces, particularly natural selection. The geographical distribution of certain hemoglobinopathies, such as the high frequency of Hemoglobin S in malaria-endemic regions, is a classic example of heterozygote advantage, where carriers are protected against severe malaria. Similarly, Hemoglobin C and Hemoglobin E are also thought to confer some degree of protection against malaria.

This compound has been identified in a Kurdish family hmdb.cawikipedia.org and the codon 59 mutation (leading to Hb Adana) is common in the Kurdish population in Iran. The presence of specific hemoglobin variants within distinct ethnic or geographic groups can be attributed to founder effects, genetic drift, and potentially, local selective pressures. While the selective advantage, if any, associated with this compound is not clearly established due to its clinically silent nature, the prevalence of other variants like Hb S, Hb C, and Hb E in populations exposed to malaria highlights convergent adaptation, where different mutations in the globin genes provide a similar protective phenotype.

The evolutionary history of globin genes is ancient, with divergence occurring over millions of years. Mutations have accumulated over time, leading to the diversity of hemoglobin variants observed today. The specific spectrum and frequency of alpha- and beta-thalassemia mutations, as well as structural variants, vary significantly between populations, reflecting their unique demographic histories and environmental interactions. Studies on populations like the Kurds have revealed a diverse spectrum of globin gene mutations, indicating multiple mutational events and genetic admixture contributing to the observed variation.

While this compound represents a specific, likely relatively recent, mutational event within a particular population group, the study of its occurrence alongside other more widespread variants provides insights into the ongoing evolutionary processes shaping the human globin gene repertoire.

Data Table: Comparison of Hemoglobin Variants

Hemoglobin VariantAffected Globin ChainMutation (Position and Change)Structural/Functional Impact HighlightsTypical Clinical Phenotype (Heterozygous)Geographic Association (Examples)
This compoundAlpha (α)α47 Asp→Tyr hmdb.cawikipedia.orgPresumed lower affinity for beta chains hmdb.cawikipedia.orgClinically silent hmdb.cawikipedia.orgKurdish population hmdb.cawikipedia.org
Hemoglobin AdanaAlpha (α)α59 Gly→Asp haematologica.orgebi.ac.ukUnstable alpha-globin, precipitation haematologica.orgebi.ac.ukRanges from silent carrier haematologica.orgebi.ac.ukKurdish population (Iran), Southeast Asia haematologica.orgebi.ac.uk
Hemoglobin SBeta (β)β6 Glu→ValPolymerization upon deoxygenationAsymptomatic (Sickle Cell Trait)Sub-Saharan Africa, Middle East, India, Mediterranean
Hemoglobin CBeta (β)β6 Glu→LysReduced solubility, crystal formationAsymptomatic (Hb C Trait)West Africa
Hemoglobin EBeta (β)β26 Glu→LysReduced synthesis, cryptic splice site activationMild (Hb E Trait)Southeast Asia, Northeast India
Hemoglobin D-PunjabBeta (β)β121 Glu→GlnUsually no significant functional impact in heterozygotesAsymptomaticPunjab region (India), worldwide

Future Directions and Emerging Research Avenues in Hemoglobin Kurdistan Studies

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Integrating multi-omics data holds significant promise for a comprehensive understanding of the molecular consequences of hemoglobin variants like Hemoglobin Kurdistan. Genomics provides insights into the genetic basis of the variant, including the specific mutation in the alpha-globin gene (HBA2) responsible for the α47(CE5)Asp→Tyr substitution. nih.govnih.gov Analyzing genomic data in individuals with this compound, particularly in compound heterozygotes with conditions like beta(0)-thalassemia, can help elucidate the genetic modifiers and interacting loci that influence the phenotypic expression, even in a clinically silent variant. nih.gov

Proteomics, the large-scale study of proteins, can reveal how the α47(CE5)Asp→Tyr substitution impacts the structure, stability, and interaction of the hemoglobin tetramer. Although this compound is considered clinically silent, proteomic analysis could potentially identify subtle alterations in protein folding, assembly, or post-translational modifications that are not apparent through standard clinical assessments. Furthermore, proteomics can explore the interactions of this compound with other cellular proteins, potentially identifying altered pathways or compensatory mechanisms in red blood cells carrying this variant.

Metabolomics involves the study of small molecules (metabolites) within cells or biological fluids. Integration of metabolomics data could provide functional insights into the metabolic consequences of carrying the this compound variant. This might include examining changes in heme metabolism, oxidative stress markers, or energy pathways in red blood cells. By combining genomic, proteomic, and metabolomic datasets from individuals with this compound, researchers could build a more complete picture of the molecular phenotype associated with this variant and its interaction with co-inherited conditions like thalassemia. nih.gov This integrated approach can help identify biomarkers for better diagnosis, prognosis, and potentially reveal novel targets for therapeutic intervention, even for seemingly benign variants.

Development of Novel High-Throughput Screening Assays for Therapeutic Modulators

The development of novel high-throughput screening (HTS) assays is crucial for identifying therapeutic modulators that could potentially mitigate any subtle functional consequences of this compound or related hemoglobin variants. While this compound is considered clinically silent, other hemoglobin variants cause significant disorders like sickle cell disease and thalassemia, driving the need for new therapies. shekubayohinquiry.scotdntb.gov.ua HTS allows for the rapid screening of large libraries of small molecules or other compounds to identify those that can modulate hemoglobin function or stability.

Advanced Computational Approaches for this compound Modeling and Drug Discovery

Molecular dynamics simulations can provide insights into the flexibility and movement of the variant hemoglobin molecule, potentially revealing subtle changes in its behavior that are not evident from static structures. These simulations can also be used to study the interaction of this compound with oxygen, carbon dioxide, or potential therapeutic molecules at an atomic level.

Virtual screening techniques can leverage the structural information obtained from computational modeling to identify potential drug candidates that could bind to this compound and modulate its function or improve its stability. By computationally screening large databases of chemical compounds, researchers can prioritize candidates for experimental testing, significantly accelerating the drug discovery process. dntb.gov.ua While specific computational studies on this compound have not been highlighted in the search results, these approaches are widely applied to other hemoglobin variants to understand their pathophysiology and identify potential therapeutic agents. Applying these methods to this compound could provide valuable insights into the structural and functional impact of the α47(CE5)Asp→Tyr substitution and potentially reveal strategies for stabilizing the variant or improving its interaction with other globin chains.

Ethical Considerations in this compound Genetic Research and Population Screening (non-clinical aspects)

Research involving genetic variants like this compound raises important ethical considerations, particularly concerning genetic research and population screening in communities where such variants are prevalent. While the clinical implications of this compound appear to be minor, the identification of carriers through genetic screening programs requires careful ethical consideration. uobaghdad.edu.iq

Non-clinical ethical aspects include informed consent, privacy and data security, potential for stigmatization, and the responsible communication of genetic information. When conducting genetic research on populations where this compound is found, it is crucial to obtain truly informed consent, ensuring participants understand the nature of the research, the potential uses of their genetic data, and any potential risks or benefits.

Data privacy and security are paramount to protect sensitive genetic information. Robust measures must be in place to prevent unauthorized access or misuse of genetic data. There is also a need to consider the potential for stigmatization or discrimination against individuals or communities identified as carriers of hemoglobin variants, even those considered clinically silent.

Responsible communication of research findings and the results of genetic screening is essential. Genetic counseling should be available to explain the implications of carrying the this compound variant, particularly in the context of reproductive risk when partnered with individuals carrying other hemoglobinopathy mutations like beta-thalassemia. nih.gov Discussions should focus on the clinical significance (or lack thereof) of the variant and avoid causing undue alarm. Ethical frameworks for genetic research and screening in diverse populations must be carefully considered and implemented to ensure that studies on variants like this compound are conducted responsibly and equitably.

Q & A

Q. What methodologies are recommended for identifying and confirming the presence of hemoglobin Kurdistan in clinical samples?

Answer: this compound can be identified using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for initial screening. Confirmatory tests should include DNA sequencing to detect the specific β-globin gene mutation (HBB: c.315+1G>A). For clinical validation, ensure samples are labeled with patient identifiers (NHS/hospital numbers) and accompanied by detailed clinical history to contextualize findings .

Q. What hematological parameters should be monitored in patients with this compound to assess clinical significance?

Answer: Key parameters include:

  • Hemoglobin electrophoresis to quantify variant proportions.
  • Complete blood count (CBC) with red cell indices (MCV, MCH) to detect microcytic anemia.
  • Iron studies (ferritin, TIBC) to rule out iron-deficiency anemia, which may mask hemoglobinopathy phenotypes.
    Standardize data collection using validated questionnaires to ensure consistency in clinical reporting .

Q. How does this compound differ phenotypically from other β-globin chain variants (e.g., HbS, HbC)?

Answer: Unlike HbS (sickle cell) or HbC, this compound is a silent carrier state under heterozygous conditions but may cause β-thalassemia intermedia in compound heterozygotes. Use flow cytometry to assess red cell membrane stability and oxygen dissociation curves to evaluate functional impacts. Comparative studies should include ethnically matched controls to account for regional genetic diversity .

Advanced Research Questions

Q. What experimental designs are optimal for studying the molecular mechanisms of this compound-associated β-thalassemia?

Answer:

  • In vitro models : Transfect HBB mutant constructs into erythroid progenitor cells (e.g., K562 cells) to study mRNA splicing defects.
  • Cohort studies : Recruit compound heterozygotes (e.g., Hb Kurdistan/β-thalassemia) and use next-generation sequencing (NGS) to correlate genotype-phenotype relationships.
  • Longitudinal data : Track patients for 5+ years to monitor complications (e.g., splenomegaly, transfusion dependence). Ensure protocols adhere to ethical guidelines for human participants, including restricted data access and informed consent in local languages .

Q. How can researchers resolve contradictory data on the prevalence of this compound across studies?

Answer: Discrepancies often arise from:

  • Sampling bias : Overrepresentation of specific ethnic subgroups.
  • Diagnostic variability : Inconsistent use of HPLC vs. genetic testing.
    Methodological solutions :
  • Perform meta-analyses with stratification by geographic region (e.g., Kurdistan vs. non-Kurdistan populations).
  • Use GIS mapping to correlate prevalence with environmental factors (e.g., malaria endemicity). Reference spatial analysis frameworks from studies in Zakho, Iraq, for methodological rigor .

Q. What advanced techniques are available to study the structural stability of this compound?

Answer:

  • X-ray crystallography or cryo-EM to resolve 3D structures and identify destabilized regions in the β-globin chain.
  • Molecular dynamics simulations to predict thermodynamic impacts of the c.315+1G>A mutation on protein folding.
    Cross-validate findings with mass spectrometry to detect post-translational modifications .

Methodological and Ethical Considerations

Q. How should researchers design surveys to collect demographic and clinical data on this compound in resource-limited settings?

Answer:

  • Use standardized questionnaires with closed-ended questions to minimize interviewer bias.
  • Train field staff to handle sensitive topics (e.g., consanguinity) using scripts approved by ethics boards.
  • Validate instruments through pilot testing in local languages (e.g., Kurdish dialects) before full deployment .

Q. What strategies ensure reproducibility in hemoglobinopathy research?

Answer:

  • Pre-analytical controls : Standardize sample collection tubes (EDTA for DNA, heparin for RNA).
  • Data transparency : Share protocols via repositories like Zenodo, with detailed reagent lot numbers and instrument calibration records.
  • Collaborative networks : Align with regional consortia (e.g., Kurdistan University of Medical Sciences) to harmonize methodologies .

Data Presentation and Publication Guidelines

  • Tables : Include comparative data on Hb Kurdistan vs. other variants (Table 1).
  • References : Follow the Harvard author-date system for citations (e.g., Shaabanpour et al., 2019).
  • Ethics : Disclose conflicts of interest and obtain permissions for republishing clinical images .

Q. Table 1: Comparative Hematological Profiles of Hemoglobin Variants

ParameterHbA (Normal)Hb KurdistanHbS
Electrophoresis95-98%5-10%20-40%
MCV (fL)80-10070-8560-80
Clinical PhenotypeNoneAsymptomaticVaso-occlusive crises

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.